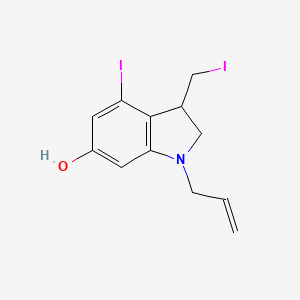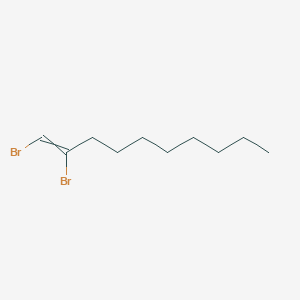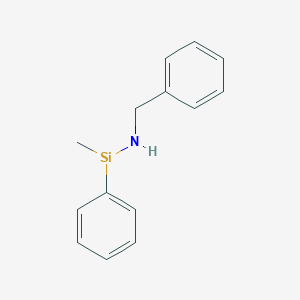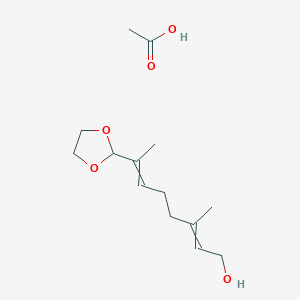
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is a complex organic compound that features both acetic acid and dioxolane functional groups. This compound is of interest due to its unique structure, which combines a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group. Such structural features make it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol typically involves the formation of the dioxolane ring through a ketalization reaction. This process can be catalyzed by strong protic acids such as sulfuric acid or hydrochloric acid . The reaction involves the condensation of a diol with a ketone, forming the dioxolane ring. The aliphatic chain with double bonds can be introduced through various organic synthesis techniques, including Wittig reactions or olefin metathesis.
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which offers high enantio-, chemo-, and regio-selectivity . Biocatalytic systems, such as whole-cell or isolated enzyme systems, can be employed to produce complex molecules under mild conditions, reducing environmental impact and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bonds in the aliphatic chain can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: H2 with Pd/C
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions include ketones (from oxidation), alkanes (from reduction), and various substituted derivatives (from substitution).
Wissenschaftliche Forschungsanwendungen
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxolane ring and the aliphatic chain with double bonds can provide unique binding properties, making it a valuable molecule for studying enzyme-substrate interactions and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzonitrile: Another compound featuring a dioxolane ring, used in different chemical applications.
(S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid: A chiral compound used in drug synthesis.
Uniqueness
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is unique due to its combination of a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group
Eigenschaften
CAS-Nummer |
188568-13-0 |
|---|---|
Molekularformel |
C14H24O5 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C12H20O3.C2H4O2/c1-10(6-7-13)4-3-5-11(2)12-14-8-9-15-12;1-2(3)4/h5-6,12-13H,3-4,7-9H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
XOYROIAZKFEOQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)CCC=C(C)C1OCCO1.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




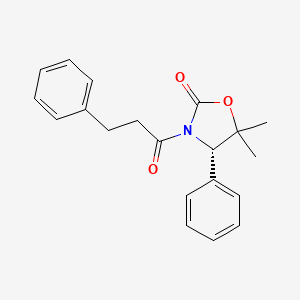
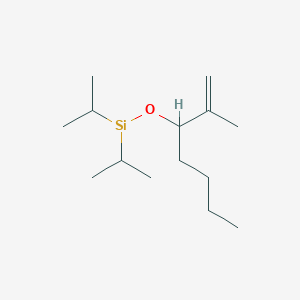
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
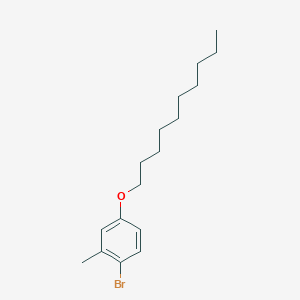
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)

